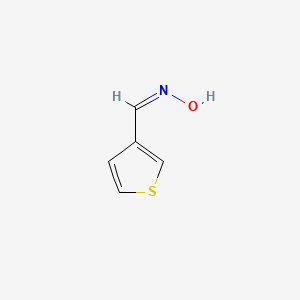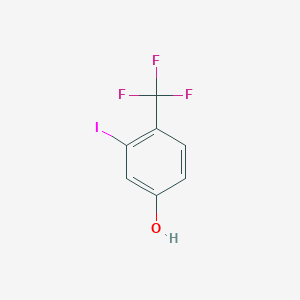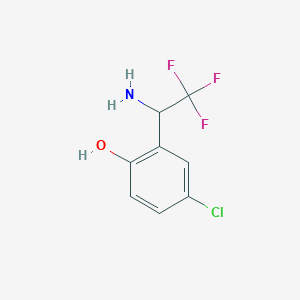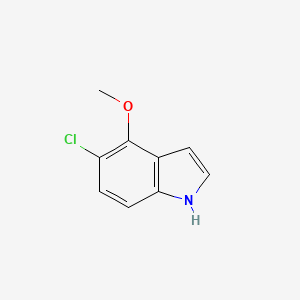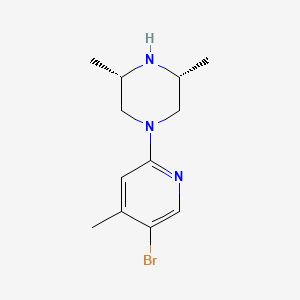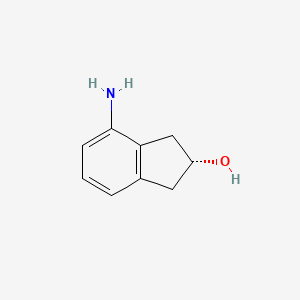
(R)-4-Amino-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of a precursor compound, such as an indanone derivative. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve hydrogenation in the presence of a chiral catalyst under controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-4-Amino-2,3-dihydro-1H-inden-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as solvent choice, temperature, and pressure, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
®-4-Amino-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-4-Amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with different chiral properties.
Indanone derivatives: Compounds with a similar indane backbone but different functional groups.
Amino alcohols: Compounds with both amino and hydroxyl groups but different structural frameworks.
Uniqueness
®-4-Amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the indane backbone. This combination of features makes it a valuable compound for various chemical reactions and biological studies.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(2R)-4-amino-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |
InChI-Schlüssel |
VJZSRIHPRAZHIW-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](CC2=C1C=CC=C2N)O |
Kanonische SMILES |
C1C(CC2=C1C=CC=C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



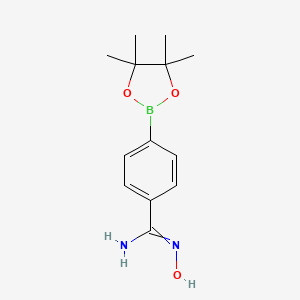
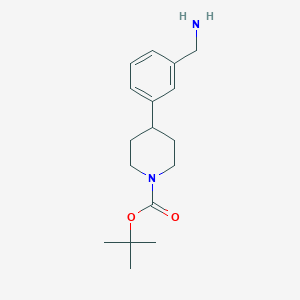
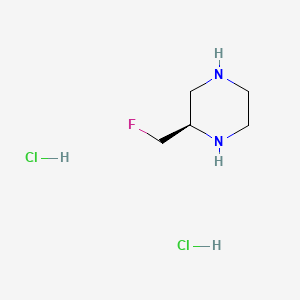
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
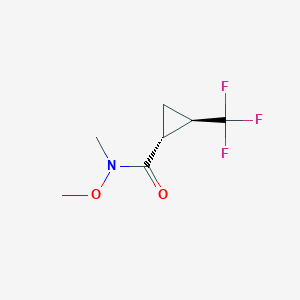
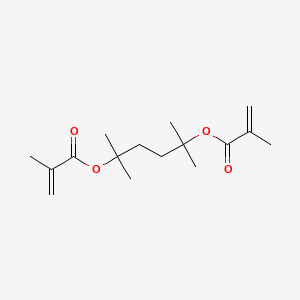
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
